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Compound of Interest

Compound Name: 2-Amino-2-(2-fluorophenyl)ethanol

Cat. No.: B112136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

2-Amino-2-(2-fluorophenyl)ethanol, a molecule of interest in pharmaceutical research and

development. Due to the limited availability of published experimental spectra for this specific

compound, this document presents a predicted spectroscopic profile based on the known

spectral properties of its constituent functional groups. This includes predicted data for Nuclear

Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are

also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 2-Amino-2-(2-
fluorophenyl)ethanol. These predictions are derived from established principles of

spectroscopic interpretation and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.40-7.25 m 2H Ar-H

~7.15-7.00 m 2H Ar-H

~4.20 dd 1H CH-OH

~3.80 dd 1H
CH₂-OH

(diastereotopic)

~3.65 dd 1H
CH₂-OH

(diastereotopic)

~2.50 br s 3H NH₂, OH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~160 (d, J ≈ 245 Hz) C-F

~130 (d, J ≈ 8 Hz) Ar-C

~129 (d, J ≈ 4 Hz) Ar-C

~125 (d, J ≈ 15 Hz) Ar-C

~124 (d, J ≈ 2 Hz) Ar-C

~115 (d, J ≈ 22 Hz) Ar-C

~65 CH₂-OH

~58 CH-NH₂

Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz (Hz), arising from

coupling with the ¹⁹F nucleus.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H and N-H stretching

3100-3000 Medium Aromatic C-H stretching

2960-2850 Medium Aliphatic C-H stretching

1620-1580 Medium N-H bending (scissoring)

1500-1400 Strong Aromatic C=C stretching

1250-1200 Strong C-F stretching

1250-1020 Medium to Strong C-N and C-O stretching

800-700 Strong
Aromatic C-H bending (out-of-

plane)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Fragmentation

m/z Proposed Fragment

155 [M]⁺ (Molecular Ion)

138 [M - NH₃]⁺

124 [M - CH₂OH]⁺

109 [C₆H₄F-CH]⁺

96 [C₆H₅F]⁺

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition:
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Sample Preparation: Weigh approximately 5-10 mg of 2-Amino-2-(2-fluorophenyl)ethanol
and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of

the solvent and perform shimming to optimize the magnetic field homogeneity.

¹H NMR Acquisition:

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

Use a standard 90° pulse sequence.

Set the number of scans to a minimum of 16, increasing for better signal-to-noise if the

sample is dilute.

Set the relaxation delay to at least 1 second.

¹³C NMR Acquisition:

Switch the probe to the ¹³C nucleus frequency.

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set the number of scans to a minimum of 1024, as the ¹³C nucleus is much less sensitive

than ¹H.

Set the relaxation delay to 2 seconds.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift

scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - FTIR:

Background Spectrum: Record a background spectrum of the clean ATR crystal to account

for atmospheric and instrument absorptions.[1]

Sample Application: Place a small amount of the solid 2-Amino-2-(2-fluorophenyl)ethanol
powder directly onto the ATR crystal.[2]

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to

ensure good contact between the sample and the crystal.

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added

to improve the signal-to-noise ratio.[2] The data is collected over a range of approximately

4000 to 400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) - MS:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).[3] For direct insertion, the sample is placed in a capillary tube at

the end of the probe.

Ionization: The sample is vaporized by heating, and the resulting gas-phase molecules are

bombarded with a high-energy electron beam (typically 70 eV).[4][5] This causes the

molecules to ionize, primarily forming a radical cation (the molecular ion).

Fragmentation: The high internal energy of the molecular ion leads to fragmentation,

breaking the molecule into smaller, charged fragments.[6][7]

Mass Analysis: The ions (molecular ion and fragment ions) are accelerated into a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their
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mass-to-charge ratio (m/z).[8]

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.[8]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Amino-2-(2-fluorophenyl)ethanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://www.benchchem.com/product/b112136?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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